molecular formula C11H15Br2NO2S B2593764 2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide CAS No. 1246822-05-8

2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide

Cat. No.: B2593764
CAS No.: 1246822-05-8
M. Wt: 385.11
InChI Key: YUAQEJQFRLJNIN-UHFFFAOYSA-N
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Description

2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms at the 2nd and 4th positions, a tert-butyl group at the nitrogen atom, and a methyl group at the 5th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide typically involves the following steps:

    Bromination: The starting material, 5-methylbenzene-1-sulfonamide, undergoes bromination using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 2nd and 4th positions.

    N-tert-butylation: The brominated intermediate is then reacted with tert-butylamine (C4H11N) under basic conditions to introduce the tert-butyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or sulfides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms and tert-butyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-N-tert-butylbenzene-1-sulfonamide: Lacks the methyl group at the 5th position.

    2,4-dibromo-N-tert-butyl-5-methoxybenzene-1-sulfonamide: Contains a methoxy group instead of a methyl group at the 5th position.

    2,4-dichloro-N-tert-butyl-5-methylbenzene-1-sulfonamide: Contains chlorine atoms instead of bromine atoms.

Uniqueness

2,4-dibromo-N-tert-butyl-5-methylbenzene-1-sulfonamide is unique due to the specific combination of bromine atoms, tert-butyl group, and methyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

2,4-dibromo-N-tert-butyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br2NO2S/c1-7-5-10(9(13)6-8(7)12)17(15,16)14-11(2,3)4/h5-6,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQEJQFRLJNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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